1-Methylimidazoleacetic acid

Catalog No.
S584514
CAS No.
2625-49-2
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylimidazoleacetic acid

CAS Number

2625-49-2

Product Name

1-Methylimidazoleacetic acid

IUPAC Name

2-(1-methylimidazol-4-yl)acetic acid

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-8-3-5(7-4-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)

InChI Key

ZHCKPJGJQOPTLB-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility: Approx 10 mg/L in PBS /phosphate-buffered saline/ (pH 7.2); appeoxmately 10 mg/mL in DMSO; Approximately 2 mg/mL in ethanol, DMF /Methylimidazoleacetic acid, monohydrochloride/

Synonyms

1-methyl-4-imidazoleacetate, 1-methyl-4-imidazoleacetic acid, methylimidazoleacetic acid, methylimidazoleacetic acid, hydrochloride, tele-methylimidazoleacetic acid

Canonical SMILES

CN1C=C(N=C1)CC(=O)O

The exact mass of the compound 2-(1-methyl-1H-imidazol-4-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1.91x10+5 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66355. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methylimidazoleacetic acid is a heterocyclic compound featuring a 1-methylimidazole core functionalized with a carboxymethyl group at the 4-position. Structurally, it exists as a zwitterion, a neutral molecule with both positive (imidazolium ring) and negative (carboxylate group) formal charges. This configuration imparts distinct physical properties, such as high polarity and specific solubility profiles, making it a key precursor for synthesizing task-specific ionic liquids, functionalized polymers, and specialty ligands for coordination chemistry. Its primary procurement value lies in its use as a stable, pre-functionalized building block for advanced material synthesis.

Substituting 1-Methylimidazoleacetic acid with seemingly similar compounds like its hydrochloride salt or its unfunctionalized precursor, 1-methylimidazole, is often unviable in practice. The zwitterionic nature of the title compound dictates its unique thermal stability and solubility, which are fundamentally different from its salt forms. For instance, switching to a hydrochloride salt drastically alters aqueous solubility and thermal decomposition profiles. Likewise, starting with the 1-methylimidazole precursor necessitates an additional, often complex, carboxymethylation step, introducing process variability and potential impurities that are avoided by using this pre-functionalized, isolated intermediate. These differences make direct substitution a significant risk to process reproducibility, yield, and final product performance.

Superior Aqueous Solubility Compared to its Hydrochloride Salt Form

The zwitterionic form of 1-Methylimidazoleacetic acid exhibits significantly greater solubility in aqueous media compared to its common salt, 1-methylimidazoleacetic acid hydrochloride. Estimated water solubility for the zwitterion is approximately 191 g/L. In contrast, the hydrochloride salt form shows a solubility of only about 10 g/L in aqueous PBS buffer (pH 7.2). This substantial difference is critical for developing highly concentrated aqueous stock solutions and formulations.

Evidence DimensionSolubility in Aqueous Media (25 °C)
Target Compound Data~191 g/L (in water, estimated)
Comparator Or Baseline1-Methylimidazoleacetic acid hydrochloride: ~10 g/L (in PBS, pH 7.2)
Quantified DifferenceOver 19-fold higher solubility
ConditionsComparison between the zwitterionic form in water and the hydrochloride salt in aqueous buffer.

This enables the formulation of highly concentrated aqueous solutions without requiring co-solvents, simplifying processes in catalysis, extraction, and biological applications.

Enhanced Processability as a Direct Precursor, Bypassing In-Situ Carboxymethylation

Procuring 1-Methylimidazoleacetic acid provides a direct, functionalized building block for imidazolium-based materials. This route contrasts with starting from the unfunctionalized precursor, 1-methylimidazole, which requires a subsequent carboxymethylation reaction (e.g., with chloroacetic acid) to generate the desired functionality. Using the pre-made acid eliminates this step, reducing process complexity, avoiding the handling of halogenated reagents, and minimizing the risk of side-reactions or incomplete conversion.

Evidence DimensionSynthesis Route Complexity
Target Compound DataDirect use as a pre-functionalized building block.
Comparator Or Baseline1-Methylimidazole: Requires an additional chemical step (carboxymethylation) to achieve the same functionality.
Quantified DifferenceReduces process by at least one major synthesis and purification step.
ConditionsStandard synthesis pathways for producing N-alkyl, N'-carboxymethyl imidazolium compounds.

This simplifies manufacturing workflows, improves batch-to-batch consistency, and enhances the overall purity profile of the final product, which are critical factors in commercial production.

Higher Thermal Stability than Prototypical Carboxylate-Based Ionic Liquids

As a solid zwitterion, 1-Methylimidazoleacetic acid demonstrates robust thermal properties with a reported melting point of 187-189 °C. This contrasts favorably with the thermal *instability* of some widely used carboxylate-based ionic liquids, such as 1-ethyl-3-methylimidazolium acetate ([C2C1im][OAc]), which can show significant decomposition at temperatures between 120–170 °C. This suggests that using the zwitterionic form as a precursor or component offers a wider thermal processing window compared to the final ionic liquid salt it might form.

Evidence DimensionThermal Stability (Onset Temperature)
Target Compound DataStable solid up to melting point of 187-189 °C
Comparator Or Baseline1-Ethyl-3-methylimidazolium acetate: Shows degradation in the 120–170 °C range under process conditions.
Quantified DifferenceAt least a 20-60 °C higher stability threshold compared to the process limits of a common carboxylate ionic liquid.
ConditionsComparison of the solid zwitterion's melting point to the decomposition temperature range of a related liquid ionic salt.

The superior thermal robustness makes it a more reliable precursor for synthesizing materials intended for high-temperature applications, such as polymer processing or catalysis, where less stable components would degrade.

Precursor for High-Temperature Tolerant Ionic Liquids and Polymeric Materials

Based on its high thermal stability relative to common carboxylate ionic liquids, this compound is the preferred starting material for synthesizing functional polymers or ionic liquids intended for use in processes exceeding 150 °C, such as specialized catalysis or as additives in thermal fluids.

Formulation of Concentrated, Solvent-Free Aqueous Catalytic Systems

The significantly higher aqueous solubility of the zwitterionic form over its hydrochloride salt makes it the ideal choice for creating high-concentration, water-based systems for applications like organocatalysis or phase-transfer catalysis, thereby avoiding the cost and environmental impact of organic solvents.

High-Purity Synthesis of Anion-Functionalized Imidazolium Salts

For applications demanding high purity and batch-to-batch reproducibility, such as in electrolytes or pharmaceutical intermediates, using this compound as a direct building block is advantageous. It streamlines the synthesis process and eliminates impurities associated with the incomplete reaction or side-products of in-situ carboxymethylation of 1-methylimidazole.

Physical Description

Solid

Color/Form

Crystalline solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

140.058577502 Da

Monoisotopic Mass

140.058577502 Da

Heavy Atom Count

10

LogP

log Kow = 0.04 (est)

UNII

EKP351892F

Related CAS

35454-39-8 (hydrochloride)

Vapor Pressure

6.54X10-5 mm Hg at 25 °C (est)

Other CAS

2625-49-2

Absorption Distribution and Excretion

AIM: To study histidine decarboxylase (HDC) expression in normal and neoplastic gastric neuroendocrine cells in relationship to the main histamine metabolite. METHODS: Control tissues from fundus (n = 3) and corpus (n = 3) mucosa of six patients undergoing operations for gastric adenocarcinoma, biopsy and/or gastric surgical specimens from 64 patients with primary gastric neuroendocrine tumours (GNETs), as well as metastases from 22 of these patients, were investigated using conventional immunohistochemistry and double immunofluorescence with commercial antibodies vs vesicular monoamine transporter 2 (VMAT-2), HDC and ghrelin. The urinary excretion of the main histamine metabolite methylimidazoleacetic acid (U-MeImAA) was determined using high-performance liquid chromatography in 27 of the 64 patients. RESULTS: In the gastric mucosa of the control tissues, co-localization studies identified neuroendocrine cells that showed immunoreactivity only to VMAT-2 and others with reactivity only to HDC. A third cell population co-expressed both antigens. There was no co-expression of HDC and ghrelin. Similar results were obtained in the foci of neuroendocrine cell hyperplasia associated with chronic atrophic gastritis type A and also in the tumors. The relative incidence of the three aforementioned markers varied in the tumors that were examined using conventional immunohistochemistry. All of these GNETs revealed both VMAT-2 and HDC immunoreactivity, and their metastases showed an immunohistochemical pattern and frequency similar to that of their primary tumors. In four patients, increased U-MeImAA excretion was detected, but only two of the patients exhibited related endocrine symptoms. CONCLUSION: Human enterochromaffin-like cells appear to partially co-express VMAT-2 and HDC. Co-expression of VMAT-2 and HDC might be required for increased histamine production in patients with GNETs.
Similar to metabolites of other aminergic transmitters, histamine metabolites of brain, tele-methylhistamine (t-MH) and tele-methylimidazoleacetic acid (t-MIAA), could have a concentration gradient between rostral and caudal sites of CSF. To test this hypothesis, cisternal and lumbar CSF samples were collected in pairs from eight monkeys (Macaca mulatta), and levels of t-MH and t-MIAA were measured by gas chromatography-mass spectrometry. pros-Methylimidazoleacetic acid (p-MIAA), an endogenous isomer of t-MIAA that is not a histamine metabolite, was also measured. Cisternal levels (in picomoles per milliliter, mean +/- SEM) of t-MH (9.9 +/- 1.4) and t-MIAA (40.8 +/- 7.6), but not of p-MIAA (9.7 +/- 1.2), exceeded those in lumbar CSF (t-MH, 1.8 +/- 0.3; t-MIAA, 6.8 +/- 0.9; p-MIAA, 8.6 +/- 0.6) in every monkey. The magnitudes of the mean cisternal-lumbar concentration gradients for t-MH (6.6 +/- 1.1) and t-MIAA (6.5 +/- 1.3) were indistinguishable. These gradients exceed those of metabolites of most other transmitters. There was no gradient for the levels of p-MIAA. The cisternal, but not lumbar, levels of t-MH and t-MIAA were correlated. There was no significant difference between the means of the metabolite concentration ratios (t-MIAA/t-MH) in cisternal (4.0 +/- 0.4) and lumbar (4.4 +/- 0.9) CSF. The steepness of these gradients suggests that levels of t-MH and t-MIAA in lumbar CSF might be useful probes of histaminergic metabolism in brain.
tele-Methylimidazoleacetic acid (t-MIAA), a major brain histamine metabolite, was measured in nine rat brain regions by a gas chromatography-mass spectrometric method that also measures the precursor amine, tele-methylhistamine (t-MH). The t-MIAA concentration of cerebellum, medulla-pons, midbrain, caudate nucleus, hypothalamus, frontal cortex, hippocampus, and thalamus varied 15-fold, hypothalamus showing the highest level (2.21 nmol/g) and cerebellum the lowest (0.15 nmol/g). The concentrations of t-MIAA and t-MH were significantly correlated in all regions except midbrain, which had relatively more t-MIAA. Probenecid did not alter whole-brain t-MIAA levels. Treatment with pargyline, an inhibitor of monoamine oxidase, lowered the t-MIAA levels in all regions.

Metabolism Metabolites

In mammalian brain, histamine is known to be metabolized solely by histamine methyltransferase (HMT), forming tele-methylhistamine (t-MH), then tele-methylimidazoleacetic acid (t-MIAA). We previously showed that imidazoleacetic acid (IAA), a GABA agonist, and histamine's metabolite in the periphery, is present in brain where its concentration increased after inhibition of HMT. Also, when [3H]histamine was given intracerebro-ventricularly to rats, a portion was converted to IAA, a process increased by inhibition of HMT. These results indicated that brain has the capacity to oxidize histamine but did not show whether this pathway is operative under physiological conditions. To address this question, rats were infused for > 4 weeks with alpha-fluoromethylhistidine (alpha-FMHis), an irreversible inhibitor of histamine's synthetic enzyme, L-histidine decarboxylase. Compared with controls (untreated and saline-treated rats), brain levels of histamine, t-MH, and t-MIAA in all regions were markedly reduced in treated rats. As a percentage of controls, depletion of t-MIAA > t-MH > histamine in all regions, and regional depletions of histamine co-responded to its turnover rates in regions of rat brain. In contrast, levels of IAA were unchanged as were levels of pros-methylimidazoleacetic acid, an isomer of t-MIAA unrelated to histamine metabolism. Results suggest that in brains of rats, unlike in the periphery, most IAA may not normally derive from histamine. Because histamine in brain can be converted to IAA under certain conditions, direct oxidation of histamine may be a conditional phenomenon. Our results also support the existence of a very slow turnover pool of brain histamine and use of chronic alpha-FMHis infusion as a model to probe the histaminergic system in brain.

Wikipedia

N-methylimidazoleacetic acid

Dates

Last modified: 08-15-2023

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